2-Chloro-4-methoxybenzoic acid 2-Chloro-4-methoxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 21971-21-1
VCID: VC20839178
InChI: InChI=1S/C8H7ClO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11)
SMILES: COC1=CC(=C(C=C1)C(=O)O)Cl
Molecular Formula: C8H7ClO3
Molecular Weight: 186.59 g/mol

2-Chloro-4-methoxybenzoic acid

CAS No.: 21971-21-1

Cat. No.: VC20839178

Molecular Formula: C8H7ClO3

Molecular Weight: 186.59 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-methoxybenzoic acid - 21971-21-1

Specification

CAS No. 21971-21-1
Molecular Formula C8H7ClO3
Molecular Weight 186.59 g/mol
IUPAC Name 2-chloro-4-methoxybenzoic acid
Standard InChI InChI=1S/C8H7ClO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11)
Standard InChI Key IBANGHTVBPZCHF-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C(=O)O)Cl
Canonical SMILES COC1=CC(=C(C=C1)C(=O)O)Cl

Introduction

Physical and Chemical Properties

2-Chloro-4-methoxybenzoic acid is identified by the CAS registry number 21971-21-1. It presents as a white to pale yellow solid at room temperature with a distinctive molecular structure featuring a carboxylic acid group, a chlorine atom, and a methoxy group attached to a benzene ring .

Basic Identification Parameters

ParameterValue
Chemical Name2-Chloro-4-methoxybenzoic acid
Synonyms2-Chloro-p-anisic Acid
CAS Number21971-21-1
Molecular FormulaC₈H₇ClO₃
Molecular Weight186.59 g/mol
SMILESCOC1=CC(=C(C=C1)C(=O)O)Cl
InChI KeyIBANGHTVBPZCHF-UHFFFAOYSA-N

Physical Properties

The compound exhibits specific physical characteristics that are important for its identification, handling, and application in various research and industrial contexts.

PropertyValueMethod
Physical State (20°C)SolidObserved
ColorWhite to Off-WhiteObserved
Melting Point210.0 to 214.0 °CExperimental
Boiling Point303.0±22.0 °C at 760 mmHgPredicted
Density1.4±0.1 g/cm³Experimental
Flash Point137.1±22.3 °CPredicted
Index of Refraction1.562Predicted
Vapour Pressure0.0±0.7 mmHg at 25°CPredicted

Chemical Properties

The chemical behavior of 2-chloro-4-methoxybenzoic acid is influenced by its functional groups, which determine its reactivity patterns and potential applications.

PropertyValueMethod
pKa3.32±0.25Predicted
LogP2.34Experimental
PSA (Polar Surface Area)46.53 ŲCalculated
SolubilitySlightly soluble in Chloroform (heated, sonicated), DMSO, and Methanol (sonicated)Experimental
Storage TemperatureRoom Temperature (recommended in cool, dark place, <15°C)Recommended

Applications and Uses

2-Chloro-4-methoxybenzoic acid serves as an important intermediate in organic synthesis and has specific applications in pharmaceutical research.

Pharmaceutical Applications

One of the primary applications of 2-chloro-4-methoxybenzoic acid is as a reactant for the preparation of benzamidochromenone carboxylic acids, which function as selective agonists for the orphan G protein-coupled receptor GPR35 . This receptor is implicated in various physiological processes and represents a potential therapeutic target.

Research Applications

The compound is utilized in crystal engineering approaches for the study of molecular interactions in solid-state chemistry. Related compounds have been investigated for their ability to form molecular salts and cocrystals with various heterocyclic amines, demonstrating interesting supramolecular architectures stabilized by hydrogen bonds and other non-covalent interactions .

Hazard CategoryClassification
Signal WordWarning
PictogramExclamation Mark (GHS07)
Skin Corrosion/IrritationH315: Causes skin irritation
Eye Damage/IrritationH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation

Precautionary Measures

The following precautionary statements are recommended when handling this compound:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray

  • P264: Wash hands thoroughly after handling

  • P264: Wash skin thoroughly after handling

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

  • P405: Store locked up

SupplierProduct NumberPurityAvailable SizesPrice (as of April 2025)
TCI EuropeC3077>98.0% (GC)(T)1g, 5g€27.00 (1g), €101.00 (5g)
Thermo Scientific Alfa Aesar1542468798%1g, 5gVaries by region

Research Findings

While specific research focused exclusively on 2-chloro-4-methoxybenzoic acid is limited in the search results, studies on related compounds provide insights into potential research directions.

Supramolecular Chemistry

Research on related compounds such as 2-chloro-4-nitrobenzoic acid (2c4n) has demonstrated the formation of molecular salts with various pyridyl and benzoic acid derivatives. These molecular adducts are characterized by charge-assisted acid···pyridine/amine heterosynthons as the primary supramolecular synthon. Additionally, weak halogen bonds have been observed in the presence of strong hydrogen bonds, contributing to crystal stabilization .

Structure-Activity Relationships

The presence of the chloro and methoxy substituents on the benzoic acid framework contributes to specific physicochemical properties that influence the compound's behavior in biological systems. The methoxy group enhances lipophilicity while also serving as a hydrogen bond acceptor, and the chloro substituent affects the electronic distribution within the molecule, potentially influencing binding interactions with biological targets.

Comparative Analysis with Related Compounds

Understanding the relationship between 2-chloro-4-methoxybenzoic acid and structurally similar compounds provides context for its chemical behavior and potential applications.

Structural Analogues

CompoundCAS NumberKey Differences
4-Chloro-2-methoxybenzoic acid57479-70-6Positional isomer with chloro and methoxy groups at different positions
2-Chloro-4-(methylsulfonyl)benzoic acid53250-83-2Contains a methylsulfonyl group instead of methoxy
2-Chloro-4-methoxytoluene54788-38-4Contains a methyl group instead of a carboxylic acid group

Functional Differences

The positional arrangement of substituents significantly affects the chemical reactivity and potential applications of these compounds:

  • The carboxylic acid group in 2-chloro-4-methoxybenzoic acid enables salt formation and participation in various organic reactions.

  • The methoxy group at the 4-position contributes to electronic effects and hydrogen bonding capabilities.

  • The chloro substituent at the 2-position influences the steric and electronic environment around the carboxylic acid group.

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